Norfluoxetine N-|A-D-Glucuronide

Descripción general

Descripción

Norfluoxetine N-|A-D-Glucuronide is a metabolite of fluoxetine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of major depressive disorder, bulimia, obsessive-compulsive disorder, and panic disorder . This compound is formed through the glucuronidation of norfluoxetine, which is itself a primary active metabolite of fluoxetine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Norfluoxetine N-|A-D-Glucuronide typically involves the glucuronidation of norfluoxetine. This process can be catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) in the liver . The reaction conditions often include the presence of UDP-glucuronic acid as a glucuronide donor and appropriate buffer systems to maintain the pH.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for enzyme activity and product yield .

Análisis De Reacciones Químicas

Types of Reactions

Norfluoxetine N-|A-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide moiety .

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Conjugation: UDP-glucuronic acid in the presence of UGT enzymes.

Major Products Formed

The major product formed from the hydrolysis of this compound is norfluoxetine .

Aplicaciones Científicas De Investigación

Norfluoxetine N-|A-D-Glucuronide has several applications in scientific research:

Pharmacokinetics: Studying the metabolism and excretion of fluoxetine and its metabolites.

Drug Interactions: Investigating the inhibitory effects of fluoxetine and norfluoxetine on various cytochrome P450 enzymes.

Toxicology: Assessing the safety and potential side effects of fluoxetine and its metabolites.

Mecanismo De Acción

Norfluoxetine N-|A-D-Glucuronide exerts its effects primarily through its parent compound, norfluoxetine. Norfluoxetine inhibits the reuptake of serotonin in the brain, increasing serotonin levels and enhancing mood . The glucuronidation of norfluoxetine facilitates its excretion from the body .

Comparación Con Compuestos Similares

Similar Compounds

Fluoxetine: The parent compound, a widely used SSRI.

Norfluoxetine: The primary active metabolite of fluoxetine.

Desmethylfluoxetine: Another metabolite of fluoxetine.

Uniqueness

Norfluoxetine N-|A-D-Glucuronide is unique in its role as a glucuronidated metabolite, which aids in the excretion of norfluoxetine from the body. This distinguishes it from other metabolites that may not undergo glucuronidation .

Actividad Biológica

Norfluoxetine N-|A-D-Glucuronide is a significant metabolite of fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI) used primarily for treating depression and anxiety disorders. This article explores the biological activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, potential biomarker status, and interactions with other drugs.

Chemical Structure and Metabolism

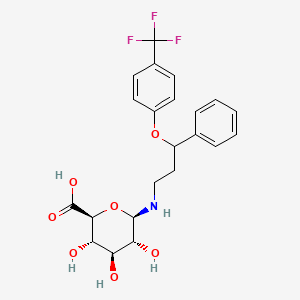

This compound is formed through glucuronidation, a metabolic process where glucuronic acid is conjugated to a drug to enhance its solubility and facilitate excretion. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are crucial in drug metabolism. The compound has a chemical formula of C22H24F3NO7 and features a trifluoromethyl group and a phenyl ring, contributing to its pharmacological properties .

Pharmacokinetics

The pharmacokinetics of this compound are closely linked to those of fluoxetine and its active metabolite, norfluoxetine. Studies indicate that this compound can influence the pharmacokinetics of co-administered medications by inhibiting cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19. This inhibition can lead to altered clearance rates for other drugs, potentially resulting in increased plasma concentrations and toxicity .

Table 1: Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Molecular Weight | 469.43 g/mol |

| Half-life | 1-2 days (varies by individual) |

| Volume of Distribution | 20-42 L/kg |

| Clearance | Variable; influenced by UGT activity |

Pharmacodynamics

This compound exhibits similar pharmacological effects to norfluoxetine but with different potency levels. While fluoxetine primarily acts as a serotonin reuptake inhibitor, its metabolite may have additional effects on neurotransmitter systems or influence the efficacy of fluoxetine itself. Research suggests that this metabolite could serve as a biomarker for treatment response and side effects in patients undergoing fluoxetine therapy .

Environmental Impact

Recent studies have highlighted the environmental implications of this compound, particularly its accumulation in aquatic organisms such as zebrafish embryos. Research indicates that Norfluoxetine is the only metabolite of fluoxetine that accumulates significantly in these embryos under environmentally relevant exposure scenarios. This finding raises concerns about the ecological impact of SSRIs in aquatic environments .

Drug-Drug Interactions

This compound's role in drug-drug interactions is particularly noteworthy. It has been shown to inhibit CYP2D6 and CYP2C19 activities significantly, which can affect the metabolism of various co-administered drugs. A study demonstrated that fluoxetine administration resulted in a substantial decrease in the clearance rates of drugs metabolized by these enzymes, indicating potential clinical implications for patients taking multiple medications .

Table 2: Drug Interaction Summary

| Drug Metabolized by | Effect on Metabolism |

|---|---|

| CYP2D6 | 99% decrease in dextromethorphan clearance |

| CYP2C19 | 86% decrease in omeprazole clearance |

Case Studies

- Postmortem Analysis : A study analyzing postmortem tissues found varying concentrations of fluoxetine and norfluoxetine across different organs, highlighting the distribution patterns that could suggest differential metabolism involving this compound .

- Zebrafish Embryo Study : In zebrafish embryos exposed to fluoxetine, researchers observed significant accumulation of norfluoxetine and its glucuronide form, emphasizing the potential for environmental toxicity linked to pharmaceutical metabolites .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F3NO7/c23-22(24,25)13-6-8-14(9-7-13)32-15(12-4-2-1-3-5-12)10-11-26-20-18(29)16(27)17(28)19(33-20)21(30)31/h1-9,15-20,26-29H,10-11H2,(H,30,31)/t15?,16-,17-,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZQMXPRYAFVRG-OJRVOLPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC2C(C(C(C(O2)C(=O)O)O)O)O)OC3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(CCN[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F3NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858217 | |

| Record name | N-{3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-beta-D-glucopyranuronosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96735-72-7 | |

| Record name | 1-Deoxy-1-[[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-β-D-glucopyranuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96735-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-beta-D-glucopyranuronosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norfluoxetine glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.